2-Methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. It features a methoxy group and an oxadiazole moiety, which are significant in various chemical reactions and biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structure.
The compound can be synthesized through various chemical methods, as detailed in the synthesis analysis section. Its molecular formula is , with a molecular weight of approximately 316.38 g/mol.
The synthesis of 2-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
The reactions often require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide or acetonitrile), and catalysts (e.g., triethylamine) to optimize yield and purity.
The molecular structure of 2-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can be represented using various notations:
COc1ccc(cc1)N(=O)c2ncnc(c2=O)c3ccc(SC)c3InChI=1S/C15H16N4O2S/c1-20-15(19)13-7-5-12(6-8-13)14(18)17-11(16)10-21-22(17)9-4-3-2/h5-8H,9H2,1-4H3The compound can participate in several chemical reactions due to its functional groups:
Reactions typically require careful monitoring of pH and temperature to prevent side reactions and ensure high yields.
The mechanism of action for 2-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves:
Further studies are needed to elucidate the precise mechanisms through biological assays and molecular docking studies.
The compound has potential applications in:
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: